molecular formula C12H14N4 B1480685 1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 2097970-40-4

1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1480685
CAS No.: 2097970-40-4
M. Wt: 214.27 g/mol
InChI Key: CQJVIJUHYQFUSS-UHFFFAOYSA-N
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Description

1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A series of N-(pyrrol-2-yl)amines and their reduction products were synthesized, showcasing the utility of 1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile derivatives in accessing new molecular frameworks. These compounds were characterized by X-ray structural studies, revealing changes in molecular conformations and supramolecular assembly influenced mainly by strong hydrogen bonds (Macías et al., 2018).

Unexpected Synthetic Pathways

  • Research on the synthesis of 5-substituted tetrazoles from carbonitriles resulted in the unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the reactivity and potential for novel reaction pathways of pyrazole-carbonitriles in the presence of certain reagents (Faria et al., 2013).

Catalytic Applications

  • Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and characterized. The aluminum complexes were found to be active catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating the potential of pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).

Antimicrobial Activities

  • Novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized and tested for antimicrobial activities. These studies indicate the importance of pyrazole-carbonitriles in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Material Science Applications

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were conducted, starting from compounds structurally related to pyrazole-carbonitriles. These compounds were evaluated for their antitumor activities, demonstrating the utility of such molecules in the design of potential therapeutic agents (Maftei et al., 2013).

Properties

IUPAC Name

1-tert-butyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVIJUHYQFUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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